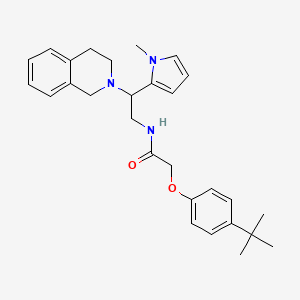

2-(4-(tert-butyl)phenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-tert-butylphenoxy)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N3O2/c1-28(2,3)23-11-13-24(14-12-23)33-20-27(32)29-18-26(25-10-7-16-30(25)4)31-17-15-21-8-5-6-9-22(21)19-31/h5-14,16,26H,15,17-20H2,1-4H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZBPQTVEJVGLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CN2C)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound can be broken down into its structural components:

- Phenoxy Group : The tert-butylphenoxy moiety is known for its lipophilicity, which can enhance membrane permeability.

- Dihydroisoquinoline : This component is often associated with various biological activities, including neuroprotective effects.

- Pyrrole Derivative : The inclusion of a pyrrole ring can contribute to the compound's pharmacological profile.

The molecular formula of the compound is , indicating a relatively large and complex structure.

Pharmacological Effects

-

Anticancer Activity :

- Recent studies have indicated that compounds similar to those containing the dihydroisoquinoline structure exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against breast (MCF-7) and lung (A549) cancer cells .

- The mechanism often involves the inhibition of key signaling pathways such as EGFR, which is crucial for cancer cell proliferation.

- Neuroprotective Properties :

- Anti-inflammatory Effects :

The biological activity of this compound may be attributed to several mechanisms:

- Receptor Modulation : The interaction with NMDA receptors indicates a role in modulating neurotransmission, which could be beneficial in treating neurological disorders.

- Enzyme Inhibition : Compounds with similar structures have been identified as inhibitors of various kinases involved in cancer progression, such as EGFR and VEGFR .

- Cytotoxicity Induction : The ability to induce apoptosis in cancer cells through various pathways (e.g., caspase activation) has been documented for related compounds.

Table 1: Summary of Biological Activities

Case Study Insights

In a study examining the anticancer properties of isoquinoline derivatives, compounds structurally related to 2-(4-(tert-butyl)phenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide were synthesized and tested against multiple cancer cell lines. The results showed promising cytotoxicity and selective inhibition of tumor growth, supporting further investigation into their therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Stereochemical Complexity : The cyclopropane-containing analog () exhibits a high diastereomer ratio (dr 33:1), suggesting stringent stereochemical control during synthesis.

- Substituent Impact on Yield : The presence of bulky groups (e.g., 4-chlorobenzoyl in ) reduces synthetic yield (70–88%) compared to simpler analogs.

- Purification Challenges : All compounds rely on silica gel chromatography for purification, indicating inherent solubility issues due to lipophilic tert-butyl and aromatic groups.

Pharmacological and Physicochemical Properties

While pharmacological data for the target compound are unavailable, structural analogs provide insights:

- Anti-Inflammatory Activity: Substituted phenoxy acetamides (e.g., N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide) exhibit significant anti-inflammatory and analgesic activities, with potency correlating with electron-withdrawing substituents (e.g., chloro, bromo) .

- For example, electron-donating groups (e.g., tert-butyl) may shield adjacent protons, reducing δ values by ~0.2 ppm .

Metabolic and Environmental Stability

- Lumping Strategy: Compounds with similar structures (e.g., tert-butylphenoxy acetamides) may undergo analogous degradation pathways, as inferred from lumping strategies in environmental modeling ().

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(4-(tert-butyl)phenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide, and how can structural integrity be ensured?

- Methodology :

- Stepwise Synthesis : Use multi-step reactions, starting with coupling the phenoxy-acetamide core to dihydroisoquinoline and pyrrole moieties under controlled conditions (e.g., inert atmosphere, polar aprotic solvents like DMSO or DCM) .

- Purity Control : Employ HPLC (≥90% purity threshold) and NMR spectroscopy (e.g., , ) to verify structural integrity. For example, confirm the presence of tert-butyl protons (δ ~1.3 ppm) and aromatic protons from pyrrole (δ ~6.5–7.5 ppm) .

- Reagent Selection : Catalysts like EDCI/HOBt for amide bond formation and palladium-based catalysts for heterocyclic coupling may be required .

Q. How can researchers confirm the compound’s interaction with biological targets during preliminary screening?

- Methodology :

- In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to target proteins (e.g., kinases, GPCRs). Reference structurally similar compounds (e.g., pyrido-pyrimidine derivatives with IC values in the nM range) for assay design .

- Cell-Based Studies : Assess cytotoxicity via MTT assays and monitor downstream biomarkers (e.g., phosphorylation levels via Western blot) to infer mechanistic pathways .

Advanced Research Questions

Q. What computational strategies are recommended to optimize reaction yields and predict biological activity?

- Methodology :

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in synthetic steps. Tools like Gaussian or ORCA can predict optimal solvent systems and catalysts .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions between the compound and target proteins (e.g., ATP-binding pockets). Validate predictions with mutagenesis studies .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks) during structural analysis?

- Methodology :

- Multi-Technique Validation : Cross-reference NMR data with high-resolution mass spectrometry (HRMS) to confirm molecular weight. For ambiguous peaks, employ 2D NMR (e.g., HSQC, HMBC) to assign coupling pathways .

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., unreacted intermediates) and adjust purification protocols (e.g., gradient elution in HPLC) .

Q. What experimental design principles should guide dose-response studies to minimize variability in pharmacological assays?

- Methodology :

- Statistical DoE : Implement factorial design (e.g., 3 factorial) to test variables like compound concentration, incubation time, and cell density. This reduces the number of trials while capturing interactions between factors .

- Replication Strategy : Use triplicate measurements with internal controls (e.g., staurosporine for apoptosis assays) to normalize inter-experiment variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.